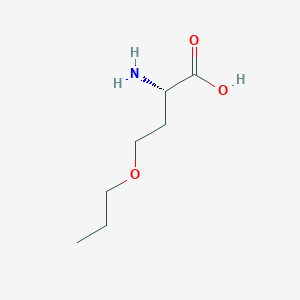
(2S)-2-amino-4-propoxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-4-propoxybutanoic acid is a derivative of L-homoserine, an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . This compound is characterized by the presence of a propyl group attached to the hydroxyl group of L-homoserine, making it a unique and functionally rich intermediate that can be transformed into numerous chiral compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-propoxybutanoic acid typically involves the esterification of L-homoserine with propanol. This reaction is catalyzed by acidic or basic conditions, depending on the desired yield and purity . The reaction can be represented as follows:
L-homoserine+propanol→this compound+water
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods using engineered strains of Escherichia coli. These strains are designed to overproduce L-homoserine, which is then chemically modified to produce this compound . This method is advantageous due to its high yield and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-4-propoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The propyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substituting agents: Alkyl halides, Grignard reagents
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-4-propoxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of (2S)-2-amino-4-propoxybutanoic acid involves its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymes such as homoserine dehydrogenase and homoserine kinase, which catalyze its conversion into other biologically active compounds . These interactions are crucial for its role in the biosynthesis of essential amino acids and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Homoserine: The parent compound, involved in the biosynthesis of L-methionine and L-threonine.
O-Acetyl-L-homoserine: Another derivative of L-homoserine, used in similar biochemical pathways.
N-Acyl-L-homoserine lactones: Compounds involved in bacterial quorum sensing
Uniqueness
(2S)-2-amino-4-propoxybutanoic acid is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds and materials .
Eigenschaften
CAS-Nummer |
18312-28-2 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
(2S)-2-amino-4-propoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
XZHHXWIVPJZZES-LURJTMIESA-N |
SMILES |
CCCOCCC(C(=O)O)N |
Isomerische SMILES |
CCCOCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCOCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















